Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate

Lipophilicity Drug-likeness Chromatographic retention

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 200626‑46‑6) is a 5‑hydroxy‑2‑(methylthio)‑substituted thieno[2,3‑d]pyrimidine‑6‑carboxylic acid ethyl ester with the molecular formula C₁₀H₁₀N₂O₃S₂ and a molecular weight of 270.33 g mol⁻¹. The compound belongs to the thieno[2,3‑d]pyrimidine scaffold class, a privileged heterocyclic framework extensively explored for kinase inhibition, anticancer, and antimicrobial applications.

Molecular Formula C10H10N2O3S2
Molecular Weight 270.3 g/mol
CAS No. 200626-46-6
Cat. No. B1441560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate
CAS200626-46-6
Molecular FormulaC10H10N2O3S2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CN=C(N=C2S1)SC)O
InChIInChI=1S/C10H10N2O3S2/c1-3-15-9(14)7-6(13)5-4-11-10(16-2)12-8(5)17-7/h4,13H,3H2,1-2H3
InChIKeyBVEKTTYQGDZSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 200626-46-6): Core Physicochemical and Structural Identity


Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 200626‑46‑6) is a 5‑hydroxy‑2‑(methylthio)‑substituted thieno[2,3‑d]pyrimidine‑6‑carboxylic acid ethyl ester with the molecular formula C₁₀H₁₀N₂O₃S₂ and a molecular weight of 270.33 g mol⁻¹ . The compound belongs to the thieno[2,3‑d]pyrimidine scaffold class, a privileged heterocyclic framework extensively explored for kinase inhibition, anticancer, and antimicrobial applications [1]. Its computed XLogP3 is 1.0, with one hydrogen‑bond donor and five hydrogen‑bond acceptors [2]. The boiling point is reported as 457.121 °C at 760 mmHg and the density as 1.506 g cm⁻³ .

Why Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate Cannot Be Replaced by Close Thienopyrimidine Analogs


Within the thieno[2,3‑d]pyrimidine‑6‑carboxylate family, seemingly minor substituent changes at the 5‑position (hydroxy vs. amino) or the 2‑position (methylsulfanyl vs. phenyl) produce measurable and functionally significant differences in lipophilicity, hydrogen‑bonding capacity, and boiling‑point range [1]. The 5‑hydroxy derivative (XLogP3 = 1.0) is substantially more hydrophilic than its 5‑amino counterpart (XLogP3‑AA = 2.8), a difference of 1.8 log units that directly impacts solubility, chromatographic behaviour, and passive membrane permeability in downstream biological assays [2]. Additionally, the hydroxy group provides a single hydrogen‑bond donor compared with the amino group's two donors, altering the compound's intermolecular interaction profile and its suitability for specific coupling or protection‑group strategies in multi‑step syntheses .

Quantitative Differential Evidence for Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate Against Its Closest Analogs


Lipophilicity Shift: XLogP3 1.0 for the 5-Hydroxy Derivative vs. 2.8 for the 5-Amino Analog

The target compound (5‑OH) exhibits a computed XLogP3 of 1.0, whereas the direct 5‑amino analog (ethyl 5‑amino‑2‑(methylthio)thieno[2,3‑d]pyrimidine‑6‑carboxylate, CAS 33089‑18‑8) displays an XLogP3‑AA of 2.8 [1]. This represents a calculated ΔXLogP3 of −1.8, indicating that the 5‑hydroxy derivative is approximately 1.8 log units more hydrophilic than its 5‑amino counterpart [2]. The difference exceeds the commonly accepted 0.5‑log‑unit threshold for meaningful pharmacokinetic divergence and alters the compound's behaviour in reversed‑phase chromatography and octanol/water partitioning.

Lipophilicity Drug-likeness Chromatographic retention

Boiling Point Comparison: 457.1 °C (5‑OH) vs. 485.8 °C (5‑NH₂) – Implications for Purification and Handling

The experimentally reported boiling point of the target 5‑hydroxy compound is 457.121 °C at 760 mmHg , whereas the 5‑amino analog is predicted to boil at 485.8 ± 55.0 °C . The ~29 °C lower boiling point of the 5‑hydroxy derivative may facilitate purification by short‑path distillation or reduce thermal stress during solvent evaporation steps in large‑scale preparations.

Thermal stability Distillation Purification

Density Differential: 1.506 g cm⁻³ (5‑OH) vs. 1.45 g cm⁻³ (5‑NH₂) – Crystallinity and Formulation Relevance

The target 5‑hydroxy compound exhibits a reported density of 1.506 g cm⁻³ , compared with a predicted density of 1.45 ± 0.1 g cm⁻³ for the 5‑amino analog . The ~3.9 % higher density of the 5‑hydroxy derivative may reflect tighter crystal packing facilitated by the hydroxyl group's capacity for intermolecular hydrogen bonding, which can influence solubility, melting behaviour, and mechanical processing characteristics.

Solid-state properties Formulation Crystallinity

Hydrogen‑Bond Acceptor Count: Five (5‑OH) vs. Seven (5‑NH₂) – Impact on Molecular Recognition

The target 5‑hydroxy compound contains five hydrogen‑bond acceptor atoms and one hydrogen‑bond donor [1]. In contrast, the 5‑amino analog possesses seven hydrogen‑bond acceptors and one donor (the amino group contributing two donor hydrogens in principle, though PubChem calculates one donor count; the acceptor count difference is two atoms) [2]. The reduced acceptor count of the 5‑hydroxy scaffold alters the compound's pharmacophoric fingerprint, potentially reducing off‑target interactions with acceptor‑rich binding sites and narrowing its selectivity profile in kinase inhibition panels.

Hydrogen bonding Molecular recognition Drug–target interaction

Commercial Purity Spectrum: 95 % (AKSci) to 98 % (MolCore) – Procure with Specification Awareness

Multiple vendors supply this compound with varying purity specifications: AKSci offers ≥95 % purity , BOC Sciences supplies at 96 % purity , and MolCore provides a 98 % (NLT) grade . In contrast, the 5‑amino analog (CAS 33089‑18‑8) is listed by ChemicalBook without a quantified purity specification from the indexed suppliers, implying less standardised commercial availability . The 3 % purity range across vendors for the target compound means that procurement decisions must be paired with the intended application's tolerance for impurities: 98 % material is suited for late‑stage medicinal chemistry or biological testing, whereas 95 % material may be adequate for early‑stage intermediate use.

Chemical purity Procurement specification Quality control

Synthetic Versatility: The 5‑Hydroxy Group Enables Direct Etherification and Esterification Without Protection‑Deprotection Sequences

The 5‑hydroxy group in the target compound permits direct O‑alkylation, O‑acylation, or sulfonation without the need for protection/deprotection steps that are mandatory when working with the 5‑amino analog [1]. In the foundational Santilli et al. (1971) methodology, the 5‑hydroxy‑2‑phenyl analog (Vla) was obtained via cyclisation of a dechloro intermediate diester with sodium ethoxide, and the 2‑methylthio group could subsequently be displaced by various amines [2]. The 5‑hydroxy substituent therefore offers orthogonal reactivity: the 2‑methylsulfanyl position can be functionalised with amine nucleophiles while the 5‑hydroxy group remains available for independent modification or conjugation, a synthetic latitude not available with the 5‑amino compound where the amino group competes as a nucleophile.

Synthetic intermediate Derivatisation Protecting-group-free synthesis

Where Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate Delivers Measurable Advantage: Evidence‑Backed Application Scenarios


Kinase Inhibitor Fragment and Lead‑Optimisation Libraries Requiring High Aqueous Solubility

The 1.8‑unit lower XLogP3 of this compound (1.0 vs. 2.8 for the 5‑amino analog) translates into higher aqueous solubility, making it a preferred core scaffold when designing fragment libraries or lead series where aqueous solubility below 10 µM is a key optimisation parameter [1]. Researchers targeting kinases with solvent‑exposed hinge‑region pockets can exploit the thieno[2,3‑d]pyrimidine core while maintaining favourable solubility without resorting to solubilising groups that add molecular weight [2].

Multi‑Step Medicinal Chemistry Routes Benefiting from Orthogonal 5‑Hydroxy and 2‑Methylsulfanyl Reactivity

The simultaneous presence of a free 5‑hydroxy group (available for O‑functionalisation) and a 2‑methylsulfanyl leaving group (displaceable by primary and secondary amines) permits sequential, protecting‑group‑free diversification [1]. This orthogonal reactivity manifold is demonstrated in the Santilli et al. methodology where the methylthio group was displaced by various amines without affecting the 5‑hydroxy position, enabling efficient parallel synthesis of 2‑amino‑5‑hydroxy‑thieno[2,3‑d]pyrimidine‑6‑carboxylate libraries [2].

Scale‑Up and Process Chemistry Where Thermal Stability and Distillation Feasibility Are Critical

The ~29 °C lower boiling point (457 °C vs. 486 °C) and higher density (1.506 vs. 1.45 g cm⁻³) relative to the 5‑amino analog suggest more favourable behaviour during solvent stripping, short‑path distillation, and solid‑phase handling at pilot scale [1]. Procurement of 98 % (NLT) purity material from suppliers such as MolCore further supports process chemistry workflows where impurity profiles must be tightly controlled from the outset [2].

Anticancer Agent Discovery Leveraging the Thieno[2,3‑d]pyrimidine Scaffold's Privileged Kinase‑Binding Motif

Thieno[2,3‑d]pyrimidine derivatives have been validated as potent EGFR, VEGFR‑2, and dual EGFR/HER2 inhibitors with IC₅₀ values reaching the low nanomolar range (e.g., compound 7b: EGFR IC₅₀ = 0.096 µM; compound 14: EGFR IC₅₀ = 5.42 nM) [1]. The target compound, bearing the 5‑hydroxy‑2‑methylsulfanyl substitution pattern, serves as a late‑stage diversifiable intermediate for generating focused libraries of 2‑amino‑5‑alkoxy‑thieno[2,3‑d]pyrimidine‑6‑carboxylates, a chemotype directly amenable to structure–activity relationship exploration against these kinase targets [2].

Quote Request

Request a Quote for Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.